molecular formula C13H22N2 B11821216 3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine

3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine

Cat. No.: B11821216
M. Wt: 206.33 g/mol
InChI Key: MOEDREITOJXCRN-UHFFFAOYSA-N
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Description

3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are compounds containing two amino groups, which are essential in various chemical reactions and applications. This particular compound is characterized by its unique structure, which includes a phenylethyl group attached to the nitrogen atom and a methyl group on the butane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 3-methylbutane-1,2-diamine with 2-phenylethyl bromide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted diamines depending on the electrophile used.

Scientific Research Applications

3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N1-Methyl-N1-phenylethane-1,2-diamine: Similar structure but lacks the methyl group on the butane chain.

    N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine: Contains two phenylethyl groups and is used as a chiral auxiliary in asymmetric synthesis.

Uniqueness

3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in research settings.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine

InChI

InChI=1S/C13H22N2/c1-11(2)13(14)10-15-9-8-12-6-4-3-5-7-12/h3-7,11,13,15H,8-10,14H2,1-2H3

InChI Key

MOEDREITOJXCRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CNCCC1=CC=CC=C1)N

Origin of Product

United States

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